

Spectroscopic Scrutiny: A Comparative Analysis of 4-Methylcyclohex-3-enecarbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

4-Methylcyclohex-3enecarbaldehyde

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A detailed spectroscopic comparison of **4-Methylcyclohex-3-enecarbaldehyde** with its primary derivatives—4-Methylcyclohex-3-enecarboxylic acid, (4-methylcyclohex-3-en-1-yl)methanol, and 4-Methylcyclohex-3-enecarbonitrile—reveals distinct shifts in spectral data corresponding to the modification of the aldehyde functional group. This guide provides a comprehensive analysis of their Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This comparative guide is designed for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these related compounds through spectroscopic methods. The structural similarities and functional group differences between these molecules lead to predictable yet distinct spectroscopic signatures, which are crucial for reaction monitoring and quality control in synthetic chemistry.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of these compounds arise from the carbonyl group in the aldehyde and carboxylic acid, the hydroxyl group in the alcohol, and the nitrile group. These differences are most apparent in the IR and ¹³C NMR spectra.



Compound Name	Spectroscopic Data Type	Key Peaks/Signals
4-Methylcyclohex-3- enecarbaldehyde	¹³C NMR (CDCl₃, ppm)	~204 (C=O), ~134 (C=C), ~120 (C=C), ~45 (CH-CHO), ~30, ~28, ~25 (CH ₂), ~23 (CH ₃)[1]
IR (cm ⁻¹)	~2920 (C-H), ~2830, ~2720 (Aldehyde C-H), ~1725 (C=O), ~1670 (C=C)[1]	
Mass Spec. (m/z)	124 (M+), 95, 81, 67[1][2]	
4-Methylcyclohex-3- enecarboxylic Acid	¹³C NMR (CDCl₃, ppm)	~182 (C=O), ~135 (C=C), ~120 (C=C), ~41 (CH-COOH), ~29, ~27, ~25 (CH ₂), ~23 (CH ₃)
IR (cm ⁻¹)	~3000 (O-H, broad), ~2920 (C-H), ~1705 (C=O), ~1650 (C=C)	
Mass Spec. (m/z)	140 (M+), 122, 95, 81, 67	-
(4-methylcyclohex-3-en-1- yl)methanol	¹³ C NMR (CDCl₃, ppm)	~134 (C=C), ~121 (C=C), ~68 (CH ₂ -OH), ~38 (CH-CH ₂ OH), ~30, ~29, ~26 (CH ₂), ~23 (CH ₃)
IR (cm ⁻¹)	~3350 (O-H, broad), ~3020 (C=C-H), ~2920 (C-H), ~1660 (C=C), ~1050 (C-O)	
Mass Spec. (m/z)	126 (M+), 108, 93, 81, 67	_
4-Methylcyclohex-3- enecarbonitrile	¹³ C NMR (CDCl₃, ppm)	~133 (C=C), ~121 (C=C), ~120 (CN), ~30, ~28, ~26, ~25 (CH ₂ /CH), ~23 (CH ₃)[3]
IR (cm ⁻¹)	~3025 (C=C-H), ~2925 (C-H), ~2245 (C≡N), ~1665 (C=C)	
Mass Spec. (m/z)	121 (M+), 94, 81, 67[3]	



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters may require optimization for specific samples and concentrations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A sample of approximately 50-100 mg of the compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] The spectrum was acquired on a 400 MHz NMR spectrometer. Data acquisition was performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans. A relaxation delay of 2 seconds was used between pulses.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of the neat liquid sample (for the aldehyde, alcohol, and nitrile) or a solution of the solid carboxylic acid in a volatile solvent was placed on the diamond crystal of an ATR-FT-IR spectrometer.[5][6] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis. [7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample (~1 mg/mL) was prepared in a volatile solvent such as dichloromethane or hexane.[8][9] 1 μ L of the solution was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

Visualization of Structural Relationships

The following diagram illustrates the synthetic relationships between **4-Methylcyclohex-3-enecarbaldehyde** and its derivatives.



Structural Relationship of 4-Methylcyclohex-3-enecarbaldehyde and Derivatives 4-Methylcyclohex-3-enecarbaldehyde Oxidation Reduction Aldoxime Formation & Dehydration 4-Methylcyclohex-3-enecarboxylic Acid (4-methylcyclohex-3-en-1-yl)methanol 4-Methylcyclohex-3-enecarbonitrile

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Caption: Synthetic pathways from 4-Methylcyclohex-3-enecarbaldehyde.

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